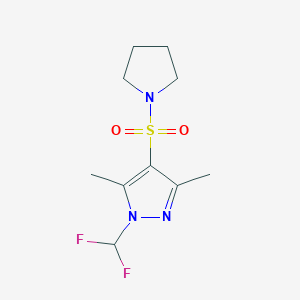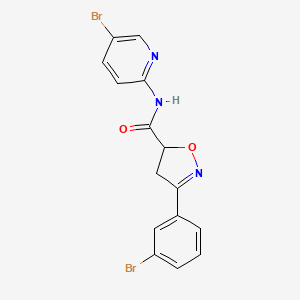
1-(difluoromethyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, along with a pyrrolidinyl sulfone moiety. The presence of fluorine atoms often imparts unique properties to the compound, making it valuable in medicinal chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone typically involves multiple steps. One common approach is to start with the pyrazole ring formation, followed by the introduction of the difluoromethyl and dimethyl groups. The pyrrolidinyl sulfone moiety is then attached through a series of reactions involving sulfonation and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
化学反应分析
Types of Reactions
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the pyrrolidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring and pyrrolidinyl sulfone moiety contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-piperidinyl) sulfone: Similar structure but with a piperidinyl group instead of pyrrolidinyl.
Uniqueness
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl (1-pyrrolidinyl) sulfone is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H15F2N3O2S |
|---|---|
分子量 |
279.31 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
InChI |
InChI=1S/C10H15F2N3O2S/c1-7-9(8(2)15(13-7)10(11)12)18(16,17)14-5-3-4-6-14/h10H,3-6H2,1-2H3 |
InChI 键 |
PHCSHSASZIGZCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B10893307.png)
![(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
![(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone](/img/structure/B10893329.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
![2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10893332.png)
![N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)
![ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10893355.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893366.png)
![(2E)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10893368.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893373.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893380.png)
amino]-4-oxobutanoic acid](/img/structure/B10893383.png)
![1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)
